2-ACETAMIDO-N-{1-[6-(3-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDIN-4-YL}ACETAMIDE
Description
2-Acetamido-N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}acetamide is a synthetic small molecule featuring a pyridazine core substituted with a 3-fluorophenyl group and a piperidine moiety linked via an acetamide bridge. Its structure combines a heterocyclic aromatic system (pyridazine) with a fluorinated aromatic ring, which may enhance binding specificity and metabolic stability.
Properties
IUPAC Name |
2-acetamido-N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-13(26)21-12-19(27)22-16-7-9-25(10-8-16)18-6-5-17(23-24-18)14-3-2-4-15(20)11-14/h2-6,11,16H,7-10,12H2,1H3,(H,21,26)(H,22,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJBHZAJYNCVAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)NC1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ACETAMIDO-N-{1-[6-(3-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDIN-4-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness and safety. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and reproducibility of the production process. Additionally, optimizing reaction conditions and using high-purity reagents are crucial for achieving consistent quality in industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-ACETAMIDO-N-{1-[6-(3-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDIN-4-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum, and other transition metals
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
2-ACETAMIDO-N-{1-[6-(3-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDIN-4-YL}ACETAMIDE has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Biological Research: It is used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ACETAMIDO-N-{1-[6-(3-FLUOROPHENYL)PYRIDAZIN-3-YL]PIPERIDIN-4-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of 2-acetamido-N-{1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}acetamide, we analyze its structural analogs and their synthetic, physical, and functional characteristics.
Structural Analog 1: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide (Compound 2e)
Key Features :
- Core Structure : Pyrimidine-triazole-acetamide hybrid.
- Substituents : Cyclopropyl-triazole, pyridinyl-pyrimidine, and methylphenyl groups.
- Synthesis : Microwave-assisted synthesis (70°C, 65 W, 30 min) yielded 30% product with a melting point of 165–167°C .
- Spectroscopy : IR confirmed N-H (3320 cm⁻¹) and C=O (1680 cm⁻¹) stretches; NMR and HR-MS validated molecular integrity .
Comparison :
- Heterocyclic Core : The target compound uses pyridazine, whereas 2e employs pyrimidine and triazole. Pyridazine’s electron-deficient nature may alter binding kinetics compared to pyrimidine.
- Fluorination: The 3-fluorophenyl group in the target compound contrasts with 2e’s non-fluorinated pyridinyl-pyrimidine. Fluorination often improves bioavailability and target affinity.
- Synthetic Yield : Both compounds exhibit moderate yields (~30%), indicating shared challenges in multi-step heterocyclic synthesis .
Structural Analog 2: N-(3-(3-[4-(4-Fluorophenyl)piperazino]-1-propynyl)phenyl)acetamide
Key Features :
Comparison :
- Ring Systems : The target compound’s piperidine vs. this analog’s piperazine. Piperazine’s additional nitrogen may confer stronger basicity and solubility.
- Fluorophenyl Position : The target’s 3-fluorophenyl vs. analog’s 4-fluorophenyl. Meta-fluorination could influence steric interactions in target binding.
- Linker Chemistry : The propargyl group in the analog vs. the pyridazine-piperidine linkage in the target. Propargyl groups may enhance metabolic stability but introduce synthetic complexity .
Table 1: Comparative Analysis of Structural Analogs
Research Implications and Gaps
- Pharmacokinetics : The target compound’s pyridazine-piperidine scaffold may offer advantages in CNS penetration compared to piperazine-based analogs, but experimental validation is needed.
- Synthetic Optimization : Low yields in analog synthesis (e.g., 30% for 2e) highlight the need for improved methodologies for heterocyclic coupling reactions.
- Biological Activity : While structural parallels to kinase inhibitors (e.g., imatinib analogs) and GPCR modulators exist, direct biological data for the target compound remains unreported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
